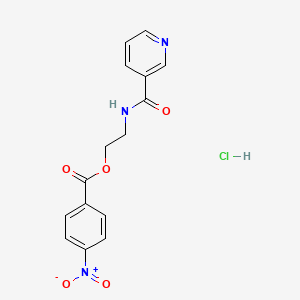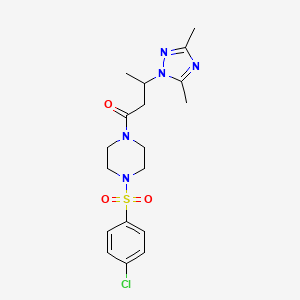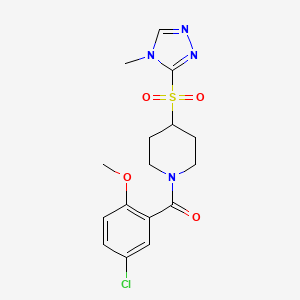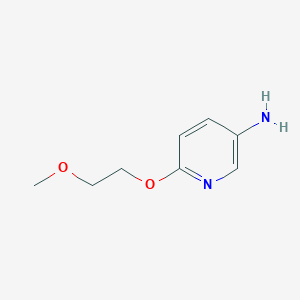
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is a chemical compound that combines the nicotinamide moiety with a nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride typically involves the esterification of 4-nitrobenzoic acid with 2-(Nicotinamido)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Pd/C catalyst, hydrogen gas, ethanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2-(Nicotinamido)ethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and nicotinamide functionalities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nicotinamide moiety can participate in redox reactions and serve as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the nicotinamide moiety.
2-(Nicotinamido)ethyl benzoate: Similar structure but lacks the nitro group.
4-Nitrobenzamide: Contains the nitro group but lacks the ester linkage.
Uniqueness
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is unique due to the presence of both the nitro and nicotinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGFEAXRFCLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)




![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)

![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2410977.png)
